molecular formula C18H14N4O3S2 B280776 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

Katalognummer B280776
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: ZVTCYLUCAHANJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HET0016 was first synthesized in 2005 by a group of researchers at the University of California, San Diego. The compound was designed to inhibit the activity of a specific enzyme called 20-HETE synthase, which is involved in the production of a potent vasoconstrictor called 20-hydroxyeicosatetraenoic acid (20-HETE). HET0016 has since been studied extensively for its potential as a therapeutic agent in various diseases.

Wirkmechanismus

HET0016 exerts its pharmacological effects by inhibiting the activity of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, which is involved in the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide. N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide is a potent vasoconstrictor and is also involved in the regulation of cell growth, migration, and apoptosis. By inhibiting the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide, HET0016 reduces vasoconstriction and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the inhibition of cancer cell growth and metastasis, and the reduction of tissue damage in ischemia-reperfusion injury. HET0016 has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Vorteile Und Einschränkungen Für Laborexperimente

HET0016 has several advantages for lab experiments, including its selectivity for N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase and its ability to inhibit the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide in vivo. However, HET0016 also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on HET0016, including the development of more potent and selective inhibitors of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, the identification of new therapeutic targets for HET0016, and the evaluation of HET0016 in clinical trials for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of HET0016 and to determine the optimal dosing and administration regimens for HET0016 in vivo.
In conclusion, HET0016 is a promising chemical compound that has shown significant potential as a therapeutic agent in various diseases. Its selective inhibition of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase has led to its use in the treatment of hypertension, cancer, and ischemia-reperfusion injury. Future research on HET0016 will likely focus on the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the evaluation of HET0016 in clinical trials.

Synthesemethoden

The synthesis of HET0016 involves several steps, including the preparation of the starting materials, the formation of the triazole ring, and the sulfonation of the naphthalene ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several publications and is considered to be reliable and efficient.

Wissenschaftliche Forschungsanwendungen

HET0016 has been studied extensively for its potential as a therapeutic agent in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide, which is known to promote vasoconstriction. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In ischemia-reperfusion injury, HET0016 has been shown to reduce tissue damage by inhibiting the production of reactive oxygen species.

Eigenschaften

Molekularformel

C18H14N4O3S2

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C18H14N4O3S2/c23-15-9-8-13(10-16(15)26-18-19-11-20-21-18)22-27(24,25)17-7-3-5-12-4-1-2-6-14(12)17/h1-11,22-23H,(H,19,20,21)

InChI-Schlüssel

ZVTCYLUCAHANJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.